molecular formula C18H14Cl2FN3OS B2647303 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-15-0

2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Cat. No.: B2647303
CAS No.: 897472-15-0
M. Wt: 410.29
InChI Key: YGXBLSJLCXCEAW-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring substituted with a fluoro group and a piperazine ring bonded to a dichlorobenzoyl group. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorobenzoyl chloride with piperazine to form 4-(2,4-dichlorobenzoyl)piperazine. This intermediate is then reacted with 6-fluoro-1,3-benzothiazole under specific conditions to yield the final product. The reactions are usually carried out in the presence of suitable solvents and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring, fluoro group, and dichlorobenzoyl-piperazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c19-11-1-3-13(14(20)9-11)17(25)23-5-7-24(8-6-23)18-22-15-4-2-12(21)10-16(15)26-18/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXBLSJLCXCEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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